Cecropin-A precursor
CAS No.:
Cat. No.: VC3672506
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Biosynthesis and Enzymatic Processing
The transformation from Cecropin-A precursor to the mature, biologically active Cecropin A involves a complex series of enzymatic processes that have been extensively studied through synthetic models.
Synthetic Production and Purification
Researchers have synthesized radiolabeled preprocecropin A using solid-phase methods, with the synthesis being interrupted at intervals to allow the preparation of predicted procecropins and other truncated derivatives. These synthetic peptides were purified to near homogeneity through reverse-phase liquid chromatography, with their purity confirmed via analytical high-performance liquid chromatography, gel electrophoresis, and amino acid analysis .
| Processing Step | Enzyme | Cleavage Site | Product |
|---|---|---|---|
| 1 | Signal/leader peptidase | Between Ala-5 and Ala-4 | Procecropin A |
| 2 | Dipeptidyl aminopeptidase | Removes Ala-Pro (residues -4 and -3) | Intermediate form |
| 3 | Dipeptidyl aminopeptidase | Removes Glu-Pro (residues -2 and -1) | Mature Cecropin A-Gly |
Biological Functions of Mature Cecropin A
The mature Cecropin A that results from the processing of the precursor exhibits diverse biological activities that make it a promising candidate for therapeutic applications.
Antimicrobial Activity
Cecropin A demonstrates potent antimicrobial activity against various pathogens. This activity has been confirmed through Minimum Inhibitory Concentration (MIC) assays, where synthesized peptides are tested against microorganisms at various concentrations . The mature Cecropin A-Gly obtained through processing of the synthetic preproprotein exhibits significant antibacterial activity .
Anti-inflammatory Properties
Recent research has revealed that Cecropin A possesses remarkable anti-inflammatory capabilities. It reduces the production of inflammatory factors including Tumor Necrosis Factor alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-8 (IL-8), while inhibiting the Mitogen-Activated Protein Kinase (MAPK) pathway to alleviate inflammation . Additionally, Cecropin A inhibits Lipopolysaccharide (LPS) binding to Cluster of Differentiation 14 (CD14), thereby preventing LPS-induced TNF-α production in macrophages .
Antioxidant Effects
Cecropin A demonstrates significant antioxidant properties by reducing reactive oxygen species (ROS) levels and alleviating LPS-induced oxidative stress and mitochondrial dysfunction. It achieves this through downregulating NADPH Oxidase (NOX) and upregulating catalase (CAT), glutathione peroxidase (GPX), and superoxide dismutase (SOD) .
Anti-apoptotic Activity
Another important biological function of Cecropin A is its ability to inhibit apoptosis by suppressing the mitochondrial-dependent apoptotic pathway, specifically Fas/FasL-caspase-8/-3. Research has shown that Cecropin A significantly decreases BAX levels while increasing B-cell lymphoma 2 (Bcl-2) levels, resulting in an increased Bcl-2/BAX ratio, which is a known regulator of apoptosis .
Table 2: Biological Activities of Mature Cecropin A
| Activity | Mechanism | Physiological Effect |
|---|---|---|
| Antimicrobial | Direct interaction with microbial membranes | Elimination of pathogens |
| Anti-inflammatory | Reduces TNF-α, IL-1β, IL-8; Inhibits MAPK pathway | Alleviates inflammation |
| Antioxidant | Downregulates NOX; Upregulates CAT, GPX, SOD | Reduces oxidative stress |
| Anti-apoptotic | Suppresses Fas/FasL-caspase-8/-3; Increases Bcl-2/BAX ratio | Prevents cell death |
| Concentration | Effect on Cell Viability |
|---|---|
| 12.5 μM | No significant difference compared to control |
| 25 μM | No significant difference compared to control |
| 50 μM | Inhibitory effect after 6 hours; more pronounced after 12 and 24 hours |
Hybrid Peptides and Enhanced Functionality
Research has also explored the development of hybrid peptides, such as a Cecropin A-melittin hybrid antimicrobial peptide (CA(1-7)M(2-9)), which has shown promising antimicrobial activity. This hybrid peptide disrupts vesicles, induces membrane condensation, and forms an onion-like structure of multilamellar stacks, resulting in extensive membrane disruption that leads to cell death . This mechanism differs from traditional pore formation, suggesting that hybrid peptides may offer unique advantages in antimicrobial therapy.
Future Research Directions
Despite significant advances in understanding Cecropin-A precursor and its mature form, several areas warrant further investigation to fully realize the therapeutic potential of this antimicrobial peptide.
Clinical Applications Development
While in vitro experiments have demonstrated the efficacy of Cecropin A in alleviating oxidative stress, inflammation, and apoptosis, pre-clinical and clinical investigations are needed to further characterize the physiological concentrations and therapeutic potential of this peptide . These studies would help establish Cecropin A as a viable treatment option for various inflammatory diseases.
Novel Cecropin Discovery
The screening and functional analyses of novel cecropins from insect transcriptomes represent an exciting area of research. Using bioinformatics approaches, researchers are identifying new Cecropin genes in various insect species, which could lead to the discovery of peptides with enhanced or novel biological activities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume